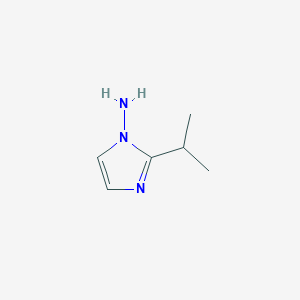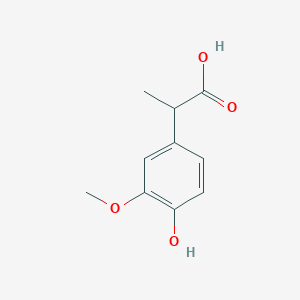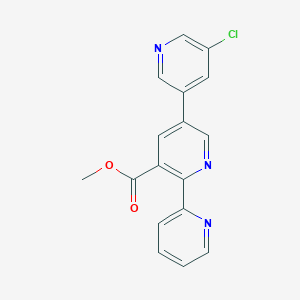
Methyl 5-(5-chloropyridin-3-yl)-2-pyridin-2-ylpyridine-3-carboxylate
Übersicht
Beschreibung
Methyl 5’‘-chloro-2,2’5’,3’‘-terpyridine-3’-carboxylate: is an organic compound that belongs to the terpyridine family This compound is characterized by its unique structure, which includes a terpyridine core substituted with a chloro group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’:5’,3’'-terpyridine, which is then chlorinated to introduce the chloro substituent.
Chlorination: The chlorination reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Esterification: The final step involves the esterification of the chlorinated terpyridine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium cyanide are commonly used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate is used as a ligand in coordination chemistry to form metal complexes
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe. Its unique structure allows it to interact with biological molecules, making it useful for imaging and diagnostic applications.
Medicine: The compound is explored for its potential therapeutic properties. Researchers are studying its interactions with biological targets to develop new drugs for various diseases.
Industry: In the industrial sector, Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Wirkmechanismus
The mechanism of action of Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. Additionally, the compound’s ability to interact with biological molecules allows it to modulate biological pathways, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-chloro-2-methoxypyridine-3-carboxylate
- Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
- Methyl 5-chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylate
Comparison:
- Methyl 5-chloro-2-methoxypyridine-3-carboxylate: Similar in structure but contains a methoxy group instead of a terpyridine core. It is used in different applications, such as the synthesis of pharmaceutical intermediates.
- Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate: Contains a thiophene ring and a chlorosulfonyl group, making it more reactive in certain chemical reactions. It is used in the synthesis of agrochemicals.
- Methyl 5-chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylate: Features a thiophene ring and a sulfamoyl group, which imparts different chemical properties. It is used as an intermediate in the production of pharmaceuticals.
Uniqueness: Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate stands out due to its terpyridine core, which provides unique coordination chemistry properties. This makes it particularly valuable in the development of metal complexes for catalysis and material science applications.
Eigenschaften
Molekularformel |
C17H12ClN3O2 |
|---|---|
Molekulargewicht |
325.7 g/mol |
IUPAC-Name |
methyl 5-(5-chloropyridin-3-yl)-2-pyridin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H12ClN3O2/c1-23-17(22)14-7-12(11-6-13(18)10-19-8-11)9-21-16(14)15-4-2-3-5-20-15/h2-10H,1H3 |
InChI-Schlüssel |
RSHARAOGRCZEHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC(=CN=C2)Cl)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

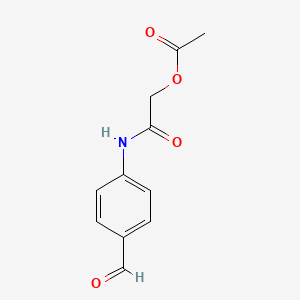


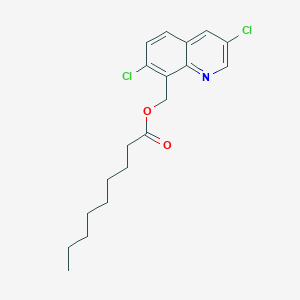
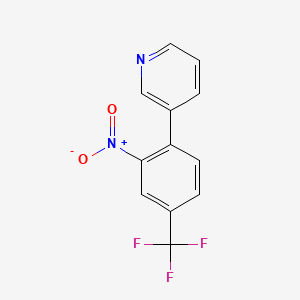
![1-Piperidineacetamide,n-(4-aminophenyl)-4-[(4-fluorophenyl)methyl]-,dihydrochloride](/img/structure/B8498647.png)
![tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate](/img/structure/B8498648.png)
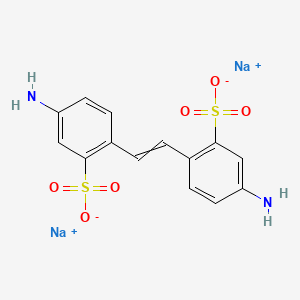
![6-Chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B8498669.png)
![8-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8498673.png)

